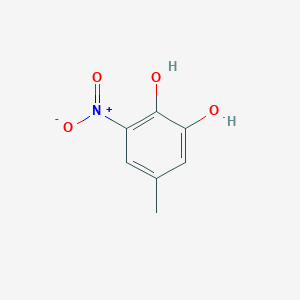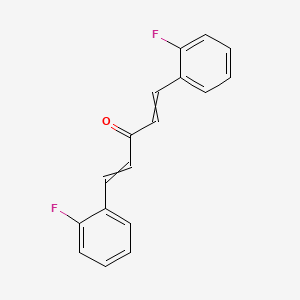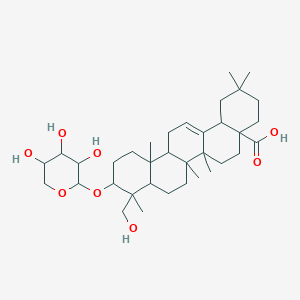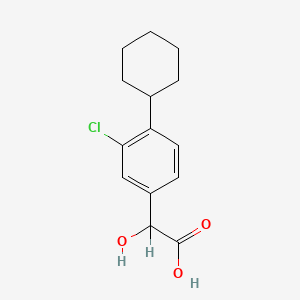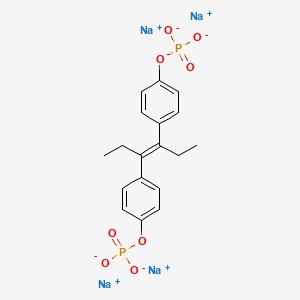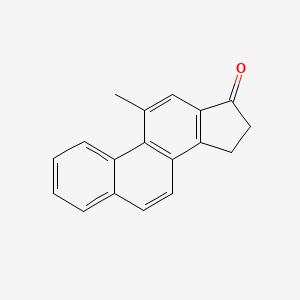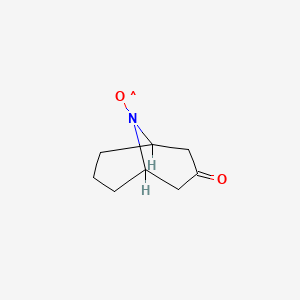
1H-インドール-6-カルボキシミドアミド
概要
説明
1H-Indole-6-carboximidamide is an organic compound with the chemical formula C9H9N3. It is a derivative of indole compounds, characterized by a pyrrole ring and an amino amidine functional group. This compound appears as colorless crystals with a high melting point and is sparingly soluble in water but soluble in organic solvents such as ethanol and dichloromethane .
科学的研究の応用
1H-Indole-6-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown that it may possess anti-inflammatory, antioxidant, and anti-tumor activities, making it a candidate for drug development.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
作用機序
Target of Action
The primary target of 1H-Indole-6-carboximidamide is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.
Mode of Action
It is known that indole derivatives, which include 1h-indole-6-carboximidamide, bind with high affinity to multiple receptors . This suggests that 1H-Indole-6-carboximidamide may interact with its target, Trypsin-1, leading to changes in the protein’s function.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1H-Indole-6-carboximidamide may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the compound’s effects are diverse and depend on the specific cellular context.
生化学分析
Biochemical Properties
1H-Indole-6-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with trypsin-1, a serine protease involved in the digestion of proteins. 1H-Indole-6-carboximidamide acts as an inhibitor of trypsin-1, thereby modulating its proteolytic activity . Additionally, this compound has been shown to bind to other proteins, affecting their conformation and function, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of 1H-Indole-6-carboximidamide on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1H-Indole-6-carboximidamide has been observed to impact the growth kinetics of mammalian cells, such as rat aortic smooth muscle cells, by interacting with cellular nuclei . This interaction can alter the expression of genes involved in cell proliferation and differentiation, thereby affecting overall cell function.
Molecular Mechanism
At the molecular level, 1H-Indole-6-carboximidamide exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, such as the inhibition of trypsin-1 mentioned earlier . This compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Additionally, 1H-Indole-6-carboximidamide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 1H-Indole-6-carboximidamide can change over time in laboratory settings. Studies have shown that this compound exhibits stability under certain conditions, but it can also undergo degradation over time. The long-term effects of 1H-Indole-6-carboximidamide on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression, which may have implications for its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 1H-Indole-6-carboximidamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, 1H-Indole-6-carboximidamide can induce toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to liver damage and systemic metabolic disorders in animal models . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1H-Indole-6-carboximidamide is involved in several metabolic pathways, including those related to the metabolism of tryptophan. This compound can be metabolized by gut microorganisms through pathways such as the tryptophan-indole pathway and the tryptophan-IAA-skatole pathway . These metabolic pathways involve various enzymes and cofactors that facilitate the conversion of 1H-Indole-6-carboximidamide into different metabolites, which can have distinct biological activities.
Transport and Distribution
The transport and distribution of 1H-Indole-6-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 1H-Indole-6-carboximidamide within cells can influence its activity and function. For example, its interaction with transporters and binding proteins can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
1H-Indole-6-carboximidamide exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, enzymes involved in the biosynthesis of indole alkaloids, such as tryptophan decarboxylase and strictosidine synthase, are localized in the cytoplasm . The subcellular localization of 1H-Indole-6-carboximidamide can influence its interactions with other biomolecules and its overall biological activity.
準備方法
The preparation of 1H-Indole-6-carboximidamide typically involves the reaction of 1H-indole-6-carboxylic acid with an amino amidine in an appropriate solvent. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
化学反応の分析
1H-Indole-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens or nitrating agents can be used under controlled conditions.
Hydrolysis: The amidine group can undergo hydrolysis in the presence of acids or bases to form corresponding carboxylic acids and amines
類似化合物との比較
1H-Indole-6-carboximidamide can be compared with other indole derivatives such as:
- 1H-Indole-2-carboximidamide
- 1H-Indole-3-carboximidamide
- 1H-Indole-5-carboximidamide
These compounds share the indole core structure but differ in the position of the carboximidamide group, which can influence their chemical reactivity and biological activity. 1H-Indole-6-carboximidamide is unique due to its specific substitution pattern, which may confer distinct properties and applications .
特性
IUPAC Name |
1H-indole-6-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,12H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLHTAIFMAKJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71889-72-0 | |
| Record name | 6-Amidinoindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071889720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1H-Indole-6-carboximidamide relate to its application in studying nanomaterial effects on cells?
A1: While 1H-Indole-6-carboximidamide itself isn't the focus of the nanomaterial study [], a derivative, 2-[4-(Aminomethyl) phenyl]-1H-indole-6-carboximidamide, dihydrochloride (DAPI), plays a crucial role. DAPI is a fluorescent dye known for its strong binding to DNA, particularly AT-rich regions. This property allows researchers to visualize and count cell nuclei stained with DAPI using fluorescence microscopy.
Q2: What advantages does using DAPI offer over traditional cell viability assays like MTT when studying nanomaterials?
A2: The study highlights several advantages of DAPI-based cell quantification over the MTT assay, particularly when investigating nanomaterial toxicity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


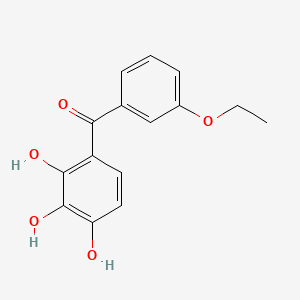
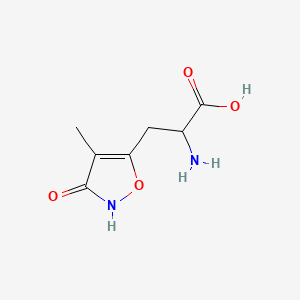
![N-(3,5-dichloro-2-pyridinyl)-2-[(1-phenyl-2-benzimidazolyl)thio]acetamide](/img/structure/B1228445.png)
![N-[2-(DIMETHYLAMINO)ETHYL]-N-[6-ETHYL-6-METHYL-2-(METHYLSULFANYL)-5,8-DIHYDRO-6H-PYRANO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-4-YL]AMINE](/img/structure/B1228448.png)
